molecular formula C6H8O3S B14790815 2-[(Acetylthio)methyl]-2-propenoic acid

2-[(Acetylthio)methyl]-2-propenoic acid

Cat. No.: B14790815
M. Wt: 160.19 g/mol
InChI Key: MCQWAOLRSGYVCL-UHFFFAOYSA-N
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Description

2-[(Acetylthio)methyl]-2-propenoic acid is an organic compound with the molecular formula C6H8O3S It is characterized by the presence of an acetylthio group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylthio)methyl]-2-propenoic acid typically involves the reaction of 2-benzylacrylic acid with thioacetic acid. The reaction conditions often include the use of a solvent such as chloroform or methanol, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylthio)methyl]-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols .

Scientific Research Applications

2-[(Acetylthio)methyl]-2-propenoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an antidiarrheal agent and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[(Acetylthio)methyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, such as reduced secretion of water and electrolytes in the intestine, which is beneficial in treating diarrhea .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(Acetylthio)methyl]-2-propenoic acid include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-(acetylsulfanylmethyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-4(6(8)9)3-10-5(2)7/h1,3H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWAOLRSGYVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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